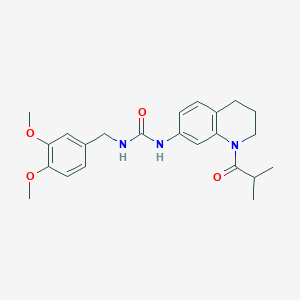![molecular formula C27H22FN7O B2386203 N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902621-94-7](/img/no-structure.png)
N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C27H22FN7O and its molecular weight is 479.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Binding Activity
- The compound has been investigated within the context of synthesizing novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, demonstrating high affinity for the benzodiazepine (BZ) receptor. This highlights its potential for development into potent BZ antagonists, as seen in the study by Francis et al. (1991), which identified compounds with significant activity in rat models (Francis et al., 1991).
Anticancer Activity
- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized to target anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This approach, involving derivatives of the chemical structure of interest, underscores the potential for therapeutic applications in cancer treatment (Reddy et al., 2015).
Antihistaminic Agents
- Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have been synthesized and evaluated for H(1)-antihistaminic activity, indicating potential for the development of new therapeutic agents in allergy treatment. The study found specific compounds that offered significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects (Alagarsamy et al., 2008).
Antibacterial Activity
- The synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters and their screening for antibacterial activity revealed some compounds with excellent growth inhibition activity. This research suggests the potential for developing new antibacterial drugs based on the quinazolinone core structure (Mood et al., 2022).
Inotropic Evaluation
- The evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for positive inotropic activity identified compounds with favorable activity compared to standard drugs, indicating potential applications in heart failure treatment (Liu et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "4-fluorobenzylamine", "4-bromo-1-butanol", "10-phenyl-9,10-dihydro-1,2,4-triazolo[1,5-c]quinazoline", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroform", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorobenzylamino)butan-1-ol by reacting 4-fluorobenzylamine with 4-bromo-1-butanol in the presence of sodium hydride and N,N-dimethylformamide.", "Step 2: Synthesis of 10-phenyl-9,10-dihydro-1,2,4-triazolo[1,5-c]quinazolin-3-amine by reacting 10-phenyl-9,10-dihydro-1,2,4-triazolo[1,5-c]quinazoline with 4-(4-fluorobenzylamino)butan-1-ol in the presence of triethylamine and acetic anhydride.", "Step 3: Synthesis of N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide by reacting 10-phenyl-9,10-dihydro-1,2,4-triazolo[1,5-c]quinazolin-3-amine with acetic anhydride and sodium bicarbonate to form the corresponding acetic acid salt, followed by reaction with 4-(4-fluorobenzylamino)butan-1-ol in the presence of chloroform and triethylamine. The product is then purified by column chromatography using a mixture of ethyl acetate and water as the eluent." ] } | |
Numéro CAS |
902621-94-7 |
Formule moléculaire |
C27H22FN7O |
Poids moléculaire |
479.519 |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C27H22FN7O/c28-20-15-13-18(14-16-20)17-29-24(36)12-6-11-23-31-32-27-34(23)22-10-5-4-9-21(22)26-30-25(33-35(26)27)19-7-2-1-3-8-19/h1-5,7-10,13-16H,6,11-12,17H2,(H,29,36) |
Clé InChI |
DEFMHCCBDKOQLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N5C3=NN=C5CCCC(=O)NCC6=CC=C(C=C6)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2386120.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)
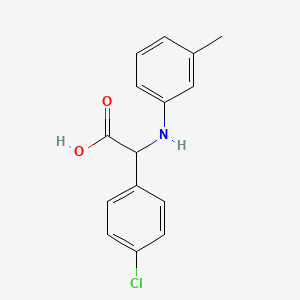
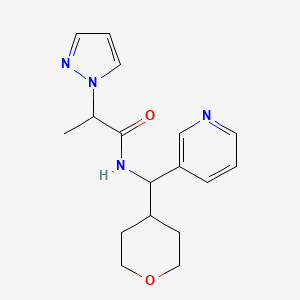
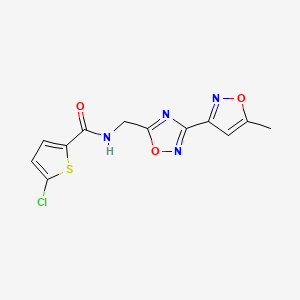
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)
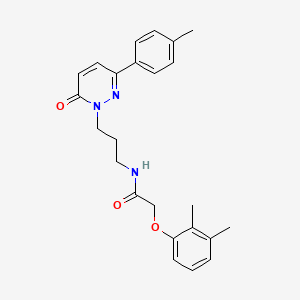
![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2386129.png)
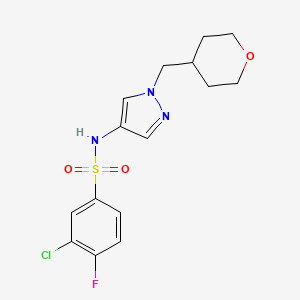
![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)
![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)

